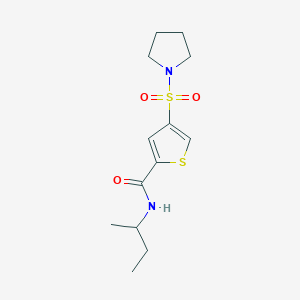
N-butan-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is 316.09153485 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Design
A study by Wang et al. (2012) explored the use of a fluorescent probe for discriminating thiophenols over aliphatic thiols in environmental and biological sciences. The probe, leveraging intramolecular charge transfer pathways and featuring a design that includes a sulfonamide bond, exhibited high sensitivity and selectivity for thiophenols, with successful application in water sample analysis (Wang et al., 2012).
Polymer Synthesis and Properties
Hsiao et al. (2000) detailed the synthesis and characterization of new polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol, showcasing their solubility in polar solvents and thermal stability. The polymers demonstrated potential for advanced material applications due to their inherent viscosities, solubility, and thermal properties (Hsiao, Yang, & Chen, 2000).
Smart Window Applications
Soğancı et al. (2016) investigated a new thienylpyrrole derivative for smart window applications, highlighting its superior optical properties and potential for energy efficiency. The polymer derived from this compound demonstrated excellent redox stability, making it suitable for smart window technologies (Soğancı, Ak, Giziroğlu, & Soyleyici, 2016).
Agricultural Enhancements
Research by Nkwonta et al. (2021) focused on the development of a method for assessing residues of N-(n-butyl) thiophosphoric triamide (NBPT) in milk, a urease inhibitor used in urea-based fertilizers. This study underscores the importance of monitoring agricultural chemical residues in food products to ensure safety and compliance with health standards (Nkwonta, O’Neill, Rahman, Moloney, Forrestal, Hogan, Richards, Cummins, & Danaher, 2021).
Novel Optical Properties of Conducting Polymers
Soyleyici et al. (2013) synthesized a new 2,5-di(2-thienyl)pyrrole derivative, showcasing its application in creating conducting polymers with novel optical properties. The study highlights the potential of these materials in advanced electronic and photonic devices, given their stability and performance characteristics (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-3-10(2)14-13(16)12-8-11(9-19-12)20(17,18)15-6-4-5-7-15/h8-10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCDJSHJPSQFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
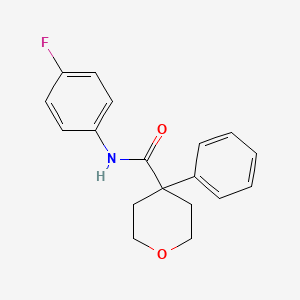
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)

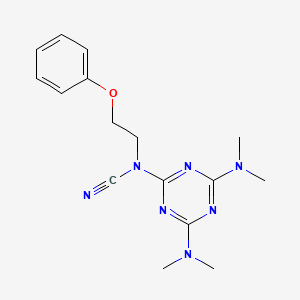
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)
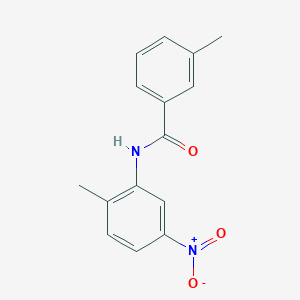


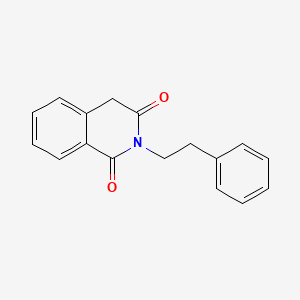
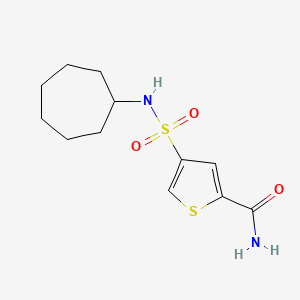
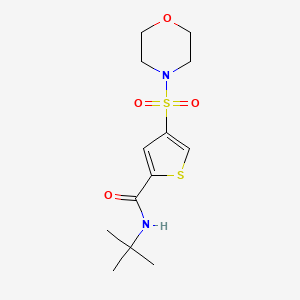
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
![2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B5602635.png)
